Trichloro(trichloromethyl)silane

CVD Precursor Engineering Semiconductor Manufacturing Chemical Handling Safety

Liquid chlorosilanes often cause runaway reactions in CVD and crosslinking processes. Trichloro(trichloromethyl)silane solves this with a solid state (mp 112-115°C) enabling precise vapor delivery, and slower hydrolysis kinetics that prevent gelation for reproducible polysiloxane synthesis. • Solid-source SiC CVD precursor for uniform film deposition • Exclusive precursor to thermally stable alpha-silane coupling agents • ≥98% purity; consistent quality for semiconductor and adhesive R&D

Molecular Formula CCl6Si
Molecular Weight 252.8 g/mol
CAS No. 17760-13-3
Cat. No. B098630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(trichloromethyl)silane
CAS17760-13-3
Molecular FormulaCCl6Si
Molecular Weight252.8 g/mol
Structural Identifiers
SMILESC([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl
InChIInChI=1S/CCl6Si/c2-1(3,4)8(5,6)7
InChIKeyYWUUHVWMPSPGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(trichloromethyl)silane (17760-13-3): A High-Density Hexachloro Silane for Extreme Environment CVD and Crosslinking


Trichloro(trichloromethyl)silane (CAS 17760-13-3, CCl6Si, MW 252.81 g/mol) is a fully chlorinated organosilicon compound notable for its solid physical state at ambient temperatures, with a melting point of 112–115°C and boiling point of 155°C [1][2]. It is the perchlorinated derivative of methyltrichlorosilane. Its high density (1.695 g/cm³) and unique CCl₃-SiCl₃ structure confer distinct reactivity and handling properties. As a precursor to high-purity silicon in semiconductor manufacturing and a crosslinking agent in silicone polymers, it differs significantly from its less-chlorinated analogs, such as chloromethyltrichlorosilane (1558-25-4), which is a liquid at room temperature and has a different thermal stability profile. These fundamental structural and physical distinctions are the basis for its specialized utility in applications where other silanes are suboptimal.

Why In-Class Silanes Cannot Substitute for Trichloro(trichloromethyl)silane (17760-13-3)


The selection of a chlorosilane is driven by the specific requirements of its end-use application, where the number and type of halogen atoms dictate reaction kinetics, byproduct formation, and final material properties. While all chlorosilanes react with moisture, a simple in-class substitution of trichloro(trichloromethyl)silane with a less expensive or more common analog, such as methyltrichlorosilane (75-79-6) or (chloromethyl)trichlorosilane (1558-25-4), will result in process failure. Key differentiating factors include: the target compound's solid-state behavior (vs. liquid for analogs), which is critical for safe handling and specific vapor deposition conditions [1]; a significantly slower and more controllable hydrolysis rate, which is essential for achieving uniform polymer crosslinking rather than a violent, uncontrolled reaction [2]; and the presence of a highly reactive trichloromethyl group that enables a unique, stepwise functionalization pathway not possible with methyl-terminated silanes . The following quantitative evidence details these critical differences.

Quantitative Procurement Evidence: Differentiating Trichloro(trichloromethyl)silane (17760-13-3) from Analogs


Physical State and Vapor Pressure: Ambient Solid vs. Liquid Analogs

Trichloro(trichloromethyl)silane is a solid at room temperature (mp 112-115 °C), whereas the most closely related analogs, methyltrichlorosilane (75-79-6) and (chloromethyl)trichlorosilane (1558-25-4), are liquids . This difference in physical state translates to a major difference in vapor pressure at 25°C: ~0.37 mmHg for the solid target compound compared to ~150 mmHg for liquid methyltrichlorosilane [1]. The significantly lower vapor pressure of the target compound at ambient conditions is a critical safety and handling advantage, reducing the risk of unintended vapor release and facilitating its use as a solid source in specific vapor deposition processes.

CVD Precursor Engineering Semiconductor Manufacturing Chemical Handling Safety

Condensation Kinetics and Hydrolytic Stability in Polymer Synthesis

The rate of hydrolysis and subsequent condensation is a critical performance metric. Trichloromethylsilane exhibits a condensation rate that is significantly slower and more controllable than that of methyltrichlorosilane [1]. This difference in kinetics is qualitative but directly observable in side-by-side hydrolysis experiments where methyltrichlorosilane undergoes a rapid, exothermic reaction, while the target compound hydrolyzes at a pace that allows for the formation of a more ordered, solid polymer network [1]. The enhanced hydrolytic stability of the trichloromethylsilane is a key factor in preventing premature gelation and enabling the synthesis of polymers with tailored crosslink densities.

Siloxane Polymer Synthesis Crosslinking Density Control Hydrolysis Kinetics

Bifunctional Reactivity for Advanced Surface Modification in OLED Manufacturing

The compound's utility as an interfacial modifier is driven by its dual reactive sites. The -SiCl₃ group provides a strong anchoring mechanism to hydroxylated surfaces (e.g., ITO, SiO₂) via condensation, while the -CCl₃ group serves as a versatile handle for subsequent nucleophilic substitution . In OLED manufacturing, this bifunctionality allows the target compound to create an ultra-thin, robustly bonded seed layer on the anode, after which the chloromethyl group can be chemically converted to graft specific hole-transporting molecules, thereby customizing the electrode's work function and improving device efficiency . Analog silanes like methyltrichlorosilane lack this secondary, highly reactive functional handle for further covalent modification.

OLED Materials Surface Modification ITO Electrode Functionalization

Precursor to Alpha-Series Silane Coupling Agents

Trichloro(trichloromethyl)silane serves as the critical starting material for the synthesis of a unique class of alpha-series silane coupling agents . These coupling agents, characterized by a methylene bridge between the silicon atom and the organofunctional group, exhibit superior thermal and hydrolytic stability compared to conventional gamma-series silanes (e.g., those derived from chloropropyltrichlorosilane). The presence of the fully chlorinated methyl group (-CCl₃) in the target compound is essential for the Grignard or other organometallic reactions required to introduce this specific alpha-linkage .

Silane Coupling Agents Adhesion Promoters Organofunctional Silanes

Best-Fit Research and Industrial Applications for Trichloro(trichloromethyl)silane (17760-13-3)


Solid-Source Precursor for Silicon Carbide (SiC) and Semiconductor CVD

This compound's solid state (mp 112–115°C) and moderate vapor pressure make it an ideal candidate for use as a solid-source precursor in Chemical Vapor Deposition (CVD) of silicon carbide (SiC) or other silicon-containing films [1]. Compared to highly volatile liquid precursors like methyltrichlorosilane, it offers safer handling and more precise delivery control in systems designed for solid sublimation or vapor draw . The high chlorine content ensures efficient silicon transport and deposition under high-temperature conditions relevant to the semiconductor and optical fiber industries .

Controlled Synthesis of Highly Crosslinked Siloxane Polymers and Resins

The slower, more manageable hydrolysis kinetics of trichloro(trichloromethyl)silane, relative to methyltrichlorosilane, are crucial for synthesizing complex, highly crosslinked polysiloxane architectures [2]. This controlled reactivity prevents the uncontrolled exotherms and rapid gelation associated with less stable chlorosilanes, enabling the reproducible production of high-quality silicone resins, water-repellent coatings, and specialized elastomers with tailored mechanical and thermal properties [2].

Covalent Anchoring Layer for OLED and Organic Electronics Interfaces

The bifunctional nature of this compound is essential for engineering advanced interfaces in organic electronics . The -SiCl₃ group forms a dense, covalently bonded layer on the ITO or metal oxide anode. Subsequently, the pendant -CCl₃ group can be selectively reacted to introduce a wide variety of functional moieties, such as hole-transporting molecules or charge-injection modifiers. This two-step process, which is not possible with simple alkyltrichlorosilanes, allows for precise tuning of the electrode work function and improves charge injection efficiency in devices like OLEDs and organic photovoltaics .

Synthesis of High-Performance Alpha-Silane Coupling Agents

Trichloro(trichloromethyl)silane is the exclusive and critical precursor for manufacturing a unique class of alpha-silane coupling agents, such as chloromethyltrimethoxysilane . These alpha-silanes are distinguished by a methylene (-CH₂-) bridge to the organofunctional group, which imparts significantly greater thermal and hydrolytic stability compared to conventional propyl-bridged (gamma) silanes. They are therefore indispensable in formulating high-durability adhesives, sealants, and coatings for the automotive, construction, and aerospace sectors where long-term performance is non-negotiable .

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